3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-3BP-5-PyO) is a heterocyclic compound that has been the subject of much scientific research in recent years. It has been found to have a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) focused on synthesizing novel bicyclic systems containing the 1,2,4-oxadiazole ring, including structures similar to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. They explored the biological activity of these compounds using Prediction of Activity Spectra for Substances (PASS) software, indicating potential applications in pharmacology and medicine Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds, 44, 600-605.
Anticancer and Apoptosis Inducing Properties
Research by Zhang et al. (2005) identified a compound structurally related to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole as an apoptosis inducer, showing potential as an anticancer agent. The study revealed its effectiveness against certain cancer cell lines, highlighting the significance of the oxadiazole ring in medicinal chemistry Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., et al. (2005). Journal of Medicinal Chemistry, 48(16), 5215-5223.
Application in Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) studied m-terphenyl oxadiazole derivatives, closely related to the compound , for their use in organic light-emitting diodes (OLEDs). The high electron mobility and efficiency of these materials suggest potential applications in electronics and display technologies Shih, C.-H., Rajamalli, P., Wu, C., et al. (2015). ACS Applied Materials & Interfaces, 7(19), 10466-10474.
Antimicrobial Properties
Bayrak et al. (2009) and Krolenko et al. (2016) synthesized derivatives of 1,2,4-oxadiazole, including structures similar to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and evaluated their antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S. (2009). European Journal of Medicinal Chemistry, 44(11), 4362-4366; Krolenko, K., Vlasov, S., & Zhuravel, I. A. (2016). Chemistry of Heterocyclic Compounds, 52, 823-830.
Insecticidal Activity
Li et al. (2013) explored anthranilic diamides analogs containing oxadiazole rings, akin to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, for their insecticidal properties. This research indicates the potential use of these compounds in agricultural and pest control applications Li, Y., Zhu, H., Chen, K., et al. (2013). Organic & Biomolecular Chemistry, 11(24), 3979-3988.
properties
IUPAC Name |
3-(3-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1,3-4,7,10,14H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMIXXMRIFZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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